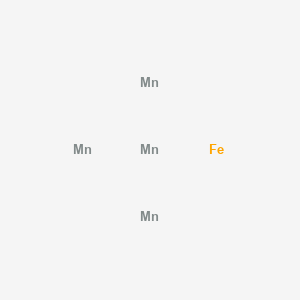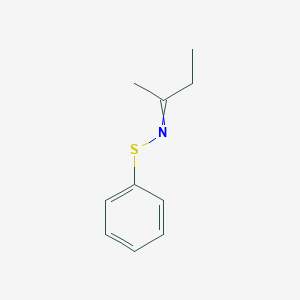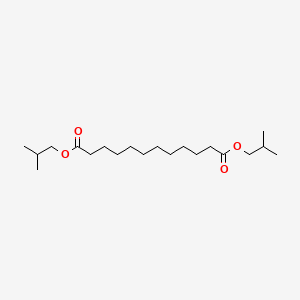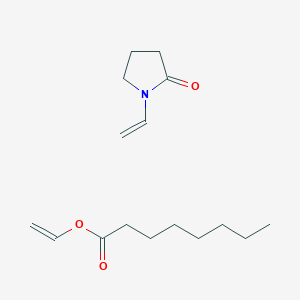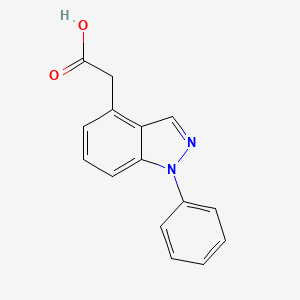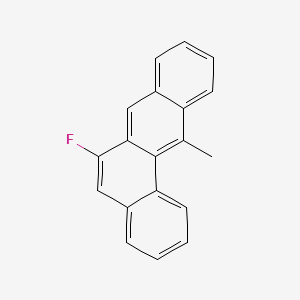
Benz(a)anthracene, 6-fluoro-12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 6-fluoro-12-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 12th position on the benz(a)anthracene structure. Polycyclic aromatic hydrocarbons are known for their complex ring structures and are often studied for their chemical properties and potential health effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene, 6-fluoro-12-methyl- typically involves the fluorination and methylation of benz(a)anthracene. One common method is the electrophilic aromatic substitution reaction, where benz(a)anthracene is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like silver fluoride in the presence of a catalyst. The methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives often involves large-scale electrophilic substitution reactions. The process is optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the presence of catalysts to ensure efficient fluorination and methylation.
Types of Reactions:
Oxidation: Benz(a)anthracene, 6-fluoro-12-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: The compound can undergo further substitution reactions, where additional functional groups are introduced. Common reagents for these reactions include halogens, alkylating agents, and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced polycyclic aromatic hydrocarbons.
Substitution: Various substituted benz(a)anthracene derivatives.
Scientific Research Applications
Benz(a)anthracene, 6-fluoro-12-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of benz(a)anthracene, 6-fluoro-12-methyl- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially causing carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
- Benz(a)anthracene
- Benz(a)anthracene, 6-methyl-
- Benz(a)anthracene, 12-methyl-
- Benz(a)anthracene, 6-chloro-
Comparison: Benz(a)anthracene, 6-fluoro-12-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical reactivity and biological interactions compared to other benz(a)anthracene derivatives. The fluorine atom increases the compound’s electronegativity and can influence its metabolic stability, while the methyl group can affect its hydrophobicity and binding affinity to biological targets.
Properties
CAS No. |
37388-43-5 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
6-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-18(20)11-14-7-3-5-9-16(14)19(12)17/h2-11H,1H3 |
InChI Key |
IOKFVZRGRMVBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=CC4=CC=CC=C14)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
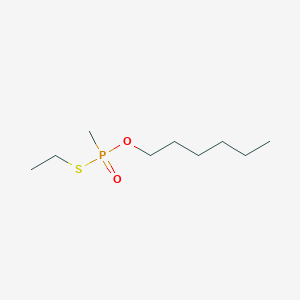
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
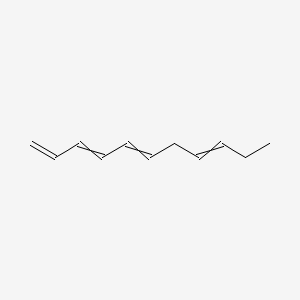
![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
